Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-YL)acetate
Overview
Description
Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate is an organic compound with the molecular formula C12H23NO3 It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a hydroxymethyl substituent on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The piperidine ring can interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with a phenyl group instead of a piperidine ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring and an ethoxy group.
Uniqueness
Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl 2-[2-(hydroxymethyl)piperidin-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)8-13-7-5-4-6-10(13)9-14/h10,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPAFSWHBIHSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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